6-Methylanthanthrene
Overview
Description
6-Methylanthanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H12. It is a derivative of dibenzo(def,mno)chrysene, characterized by the addition of a methyl group at the 12th position. This compound is known for its complex structure and significant stability, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo(def,mno)chrysene, 12-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under high-temperature conditions. For instance, starting materials like 4,10-dibromo-dibenzo(def,mno)chrysene-6,12-dione can be used, followed by metal-catalyzed reactions to introduce the methyl group .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. when produced, it involves large-scale organic synthesis techniques, often requiring stringent control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Methylanthanthrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This includes electrophilic and nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield dibenzo(def,mno)chrysene-6,12-dione, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
6-Methylanthanthrene has several applications in scientific research:
Chemistry: Used as a model compound to study the properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development due to its stable structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of dibenzo(def,mno)chrysene, 12-methyl- involves its interaction with molecular targets such as enzymes and receptors. Its polycyclic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes. The pathways involved include oxidative stress response and signal transduction pathways .
Comparison with Similar Compounds
Dibenzo(def,mno)chrysene: The parent compound without the methyl group.
Dibenzo(cd,jk)pyrene: Another PAH with a similar structure but different ring fusion.
Anthanthrene: A related compound with a different arrangement of aromatic rings.
Uniqueness: 6-Methylanthanthrene is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological interactions. This modification can enhance its stability and alter its electronic properties, making it distinct from its analogs .
Properties
IUPAC Name |
12-methylhexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14/c1-13-18-7-3-5-15-8-9-17-12-16-6-2-4-14-10-11-19(13)23(20(14)16)22(17)21(15)18/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKGRQIOXGBWRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C4C2=C5C(=CC4=CC=C3)C=CC6=C5C1=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185764 | |
Record name | Dibenzo(def,mno)chrysene, 12-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31927-64-7 | |
Record name | 6-Methyldibenzo[def,mno]chrysene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31927-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylanthanthrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031927647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo(def,mno)chrysene, 12-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40185764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-METHYLANTHANTHRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PIW2KJ15Q4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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